

# FR168888 (Zoniporide): A Review of its Preclinical Safety and Cardioprotective Profile

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## Compound of Interest

Compound Name: FR168888

Cat. No.: B1674008

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## Executive Summary

**FR168888**, also known as Zoniporide, is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). It was developed with the therapeutic intent of providing cardioprotection against ischemia-reperfusion injury. Preclinical studies demonstrated its efficacy in reducing myocardial infarct size in various animal models without significant adverse hemodynamic effects. However, comprehensive public data on its safety and toxicity profile, particularly quantitative data from dedicated toxicology studies, is limited. A key clinical trial in vascular surgery patients was terminated prematurely due to a lack of efficacy. This document synthesizes the available preclinical and clinical information on **FR168888** to provide a concise overview of its safety and toxicity profile based on the current public knowledge.

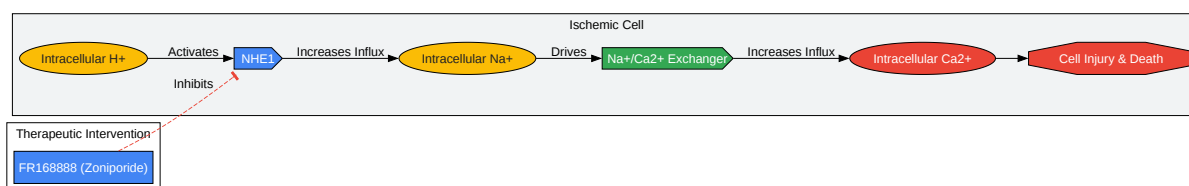
## Introduction

**FR168888**, or Zoniporide, is a small molecule that selectively inhibits the NHE-1 transporter. The inhibition of this transporter has been a therapeutic target for mitigating the cellular damage that occurs during myocardial ischemia and subsequent reperfusion. While preclinical evidence for its cardioprotective effects was promising, the translation to clinical efficacy proved challenging. This guide provides an in-depth look at the available safety and toxicity data for **FR168888**.

## Mechanism of Action

**FR168888** is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1)[1]. The NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1. The subsequent influx of sodium is followed by a calcium overload via the sodium-calcium exchanger, contributing to cell death and tissue injury upon reperfusion. By inhibiting NHE-1, **FR168888** is intended to prevent this sodium and calcium overload, thereby protecting myocardial tissue from ischemia-reperfusion injury.

## Signaling Pathway of NHE-1 Inhibition



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Mechanism of Cardioprotection by **FR168888** (Zoniporide).

## Preclinical Safety and Toxicity

Information regarding the comprehensive preclinical safety and toxicity of **FR168888** is not widely available in the public domain. The development of the drug was discontinued, which may have resulted in a limited number of published, detailed toxicology studies. The available information is summarized below.

## Acute Toxicity

No quantitative acute toxicity data, such as LD50 values, for **FR168888** have been identified in the reviewed literature. General statements in published papers suggest that the compound was "well tolerated in preclinical animal models"[1].

## Chronic Toxicity

Detailed reports on chronic toxicity studies, including the determination of No-Observed-Adverse-Effect-Level (NOAEL) values, are not publicly available.

## Genotoxicity

There is no publicly available information regarding the genotoxic potential of **FR168888** from standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test.

## Carcinogenicity

No data from long-term carcinogenicity bioassays in rodents for **FR168888** have been found in the public literature.

## Safety Pharmacology

Preclinical safety pharmacology studies indicated that **FR168888** did not adversely affect hemodynamics or cardiac function in rabbit models of myocardial ischemia-reperfusion injury[1].

## Clinical Safety

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of Zoniporide in reducing perioperative cardiovascular events in patients undergoing vascular surgery. The trial was stopped prematurely for futility. In this study, patients received one of three doses of Zoniporide (3 mg/kg/d, 6 mg/kg/d, or 12 mg/kg/d) or a placebo. The primary composite endpoint included death, myocardial infarction, congestive heart failure, and arrhythmia.

The results showed that in the highest dose group (12 mg/kg/d), 18.5% of patients experienced a composite endpoint event, compared to 15.7% in the placebo group. This difference was not statistically significant. The lower two doses of Zoniporide showed slightly lower event rates than the placebo, but the sample size was insufficient to draw firm conclusions.

## Data Presentation

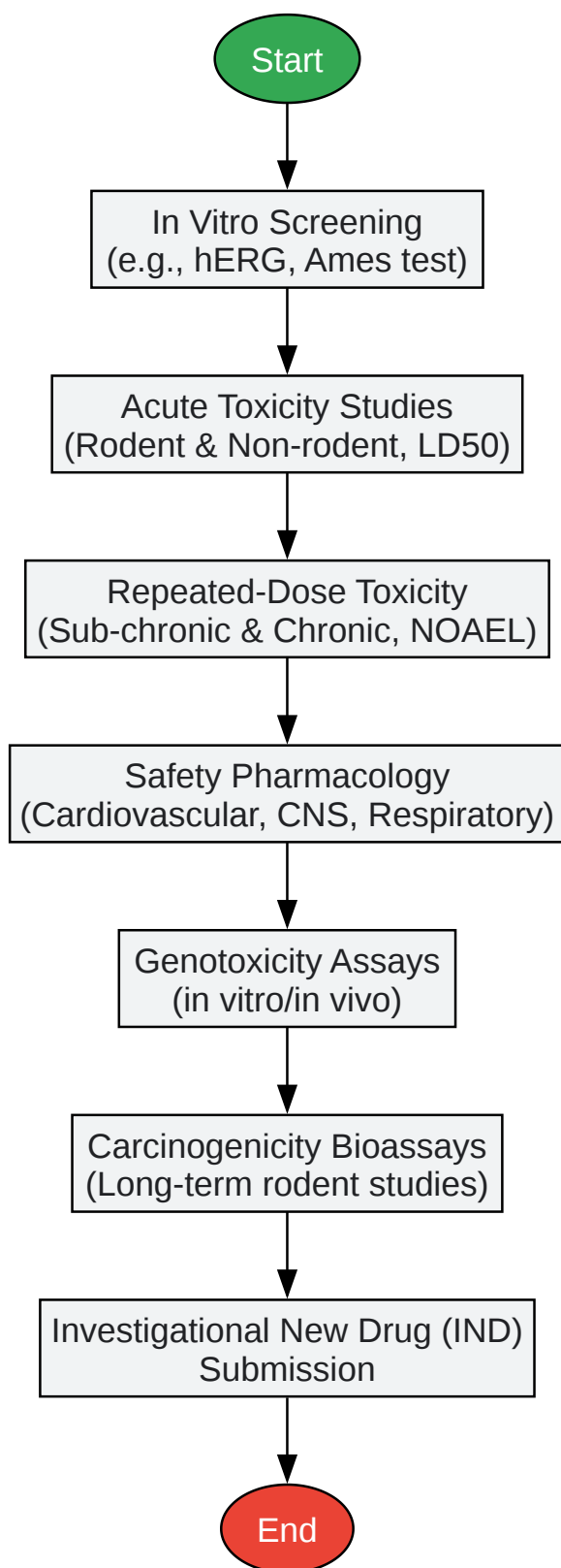
Due to the limited availability of public data, comprehensive tables of quantitative toxicity values cannot be provided. The following table summarizes the key preclinical findings that are available.

Parameter	Species/Model	Key Findings	Reference
Efficacy	Rabbit (in vitro, Langendorff)	Concentration-dependent reduction in infarct size (EC50 = 0.25 nM).	[1]
Efficacy	Rabbit (in vivo, open chest)	Dose-dependent reduction in infarct size (ED50 = 0.45 mg/kg/h).	[1]
Efficacy	Rat	Reduced incidence and duration of ischemia-reperfusion-induced ventricular fibrillation.	[1]
Pharmacokinetics	Monkey	Half-life (t1/2) of 1.5 hours.	[1]
General Safety	Preclinical animal models	Generally well tolerated.	[1]
Hemodynamics	Rabbit	No adverse effects on hemodynamics or cardiac function.	[1]

## Experimental Protocols

Detailed experimental protocols for the preclinical toxicity studies of **FR168888** are not available in the published literature. The following provides a general overview of the likely methodologies based on standard practices.

## Experimental Workflow for Preclinical Safety Assessment



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A generalized workflow for preclinical safety assessment.

## Conclusion

**FR168888** (Zoniporide) is a selective NHE-1 inhibitor that showed promise in preclinical models of myocardial ischemia-reperfusion injury. However, the publicly available safety and toxicity data for this compound is sparse. While generally reported as well-tolerated in early animal studies, the lack of detailed quantitative toxicity data (LD50, NOAELs) and the absence of information on genotoxicity and carcinogenicity prevent a comprehensive risk assessment. The termination of its clinical development for futility suggests that the promising preclinical efficacy did not translate to humans in the studied indication. Further research and data disclosure would be necessary to fully characterize the safety and toxicity profile of **FR168888**.

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## References

- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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